N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that features a pyrimidine ring substituted with a thienyl group and a trifluoromethyl group
Preparation Methods
The synthesis of N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of a thienyl-substituted pyrimidine with trifluoromethyl ketones under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-substituted compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: This compound has a fluorophenyl group instead of a thienyl group, which may result in different chemical and biological properties.
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8F3N3O2S |
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Molecular Weight |
303.26 g/mol |
IUPAC Name |
2-[[4-thiophen-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-3-7(6-1-2-20-5-6)16-10(17-8)15-4-9(18)19/h1-3,5H,4H2,(H,18,19)(H,15,16,17) |
InChI Key |
BYQKTSBRLQGQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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